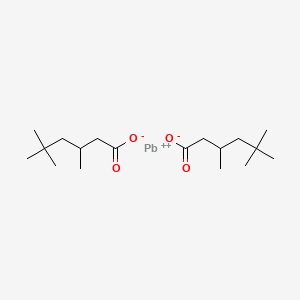
Hexanoic acid, 3,5,5-trimethyl-, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3,5,5-trimethyl-, lead salt is a chemical compound with the molecular formula C9H19O2Pb. It is a lead salt derivative of 3,5,5-trimethylhexanoic acid. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3,5,5-trimethyl-, lead salt typically involves the reaction of 3,5,5-trimethylhexanoic acid with a lead-containing reagent. One common method is to react 3,5,5-trimethylhexanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, lead salt can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized under certain conditions, leading to the formation of lead oxides.
Reduction: The compound can be reduced to form lead metal and the corresponding carboxylic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and 3,5,5-trimethylhexanoic acid.
Reduction: Lead metal and 3,5,5-trimethylhexanoic acid.
Substitution: New metal salts and 3,5,5-trimethylhexanoic acid.
Scientific Research Applications
Hexanoic acid, 3,5,5-trimethyl-, lead salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized coatings, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of Hexanoic acid, 3,5,5-trimethyl-, lead salt involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to sulfhydryl groups in proteins, affecting their function and leading to cellular toxicity. Additionally, the compound can disrupt cellular processes by interfering with ion channels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 3,5,5-trimethyl-: The parent compound without the lead ion.
Hexanoic acid, 3,5,5-trimethyl-, tetradec-5-yl ester: An ester derivative with different chemical properties.
Hexanoic acid, 3,5,5-trimethyl-, hexadecyl ester: Another ester derivative with a longer alkyl chain
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties. This compound’s ability to undergo specific reactions and its applications in various fields make it a valuable subject of study in both academic and industrial research .
Properties
CAS No. |
23621-79-6 |
|---|---|
Molecular Formula |
C18H34O4Pb |
Molecular Weight |
521 g/mol |
IUPAC Name |
lead(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
HHCUBIIYLQMHJR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


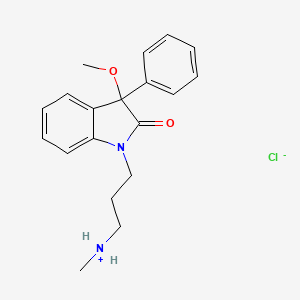
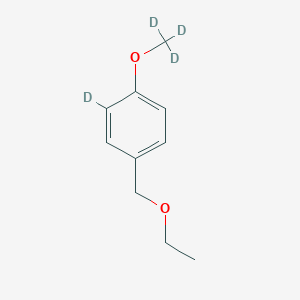
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
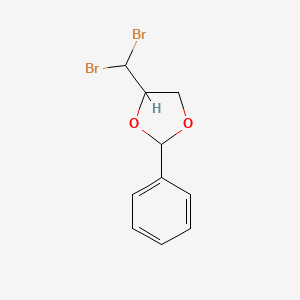
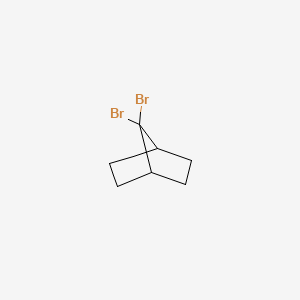
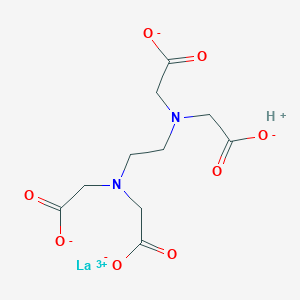




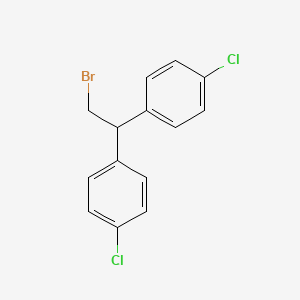
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)


